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Compound of Interest

Compound Name:
Thalidomide-amido-PEG2-NH2

hydrochloride

Cat. No.: B15620498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thalidomide-amido-PEG2-NH2 hydrochloride is a synthetic chemical compound that serves

as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are a novel class of therapeutic agents that utilize the cell's own protein disposal

system to selectively eliminate disease-causing proteins. This molecule incorporates a

thalidomide moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a

two-unit polyethylene glycol (PEG) linker with a terminal amine group. The terminal amine

allows for the covalent attachment of a ligand that can specifically bind to a target protein of

interest. By bringing the target protein in close proximity to the E3 ligase, the PROTAC

facilitates the ubiquitination and subsequent degradation of the target protein by the

proteasome.

Chemical Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of Thalidomide-amido-PEG2-NH2
hydrochloride are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of Thalidomide-amido-PEG2-NH2 hydrochloride
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Property Value Reference

CAS Number 2380273-73-2 [1][2]

Molecular Formula C₁₉H₂₃ClN₄O₇ [2]

Molecular Weight 454.86 g/mol [2]

Appearance Solid [3]

Solubility

Soluble in DMSO. Water

solubility is enhanced in the

hydrochloride salt form.

[3]

Storage
Store at -20°C in a dry, dark

environment.
[3]

Mechanism of Action: PROTAC-Mediated Protein
Degradation
Thalidomide-amido-PEG2-NH2 hydrochloride functions as the E3 ligase-recruiting

component of a PROTAC. The general mechanism of action for a PROTAC utilizing this linker

to induce the degradation of a target protein, such as the Bromodomain-containing protein 4

(BRD4), is depicted in the following signaling pathway.
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Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

In this pathway, the PROTAC molecule simultaneously binds to the target protein (BRD4) and

the Cereblon E3 ligase, forming a ternary complex. This proximity allows for the transfer of
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ubiquitin molecules to the target protein. The polyubiquitinated BRD4 is then recognized and

degraded by the 26S proteasome. The degradation of BRD4, a key transcriptional regulator,

leads to the downregulation of its target genes, such as c-MYC, which in turn inhibits cell

proliferation and survival, demonstrating the therapeutic potential of this approach in cancer.[1]

Experimental Protocols
While a specific, detailed synthesis protocol for Thalidomide-amido-PEG2-NH2
hydrochloride (CAS 2380273-73-2) is not readily available in peer-reviewed literature, a

general synthetic approach can be inferred from standard organic chemistry principles and

protocols for similar compounds. The synthesis would likely involve the functionalization of

thalidomide, followed by the attachment of the PEG linker and subsequent deprotection of the

terminal amine.

Below is a generalized experimental workflow for the characterization and validation of a

PROTAC synthesized using this linker.
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Caption: Generalized experimental workflow for PROTAC characterization.
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Key Experimental Methodologies:

PROTAC Synthesis and Characterization: The synthesized PROTAC is purified using

techniques like High-Performance Liquid Chromatography (HPLC). The chemical structure

and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry.

Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry

(ITC) can be used to quantify the binding affinity of the PROTAC to both the target protein

and the E3 ligase.

Ternary Complex Formation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) is a common method to demonstrate the formation of the ternary complex (Target-

PROTAC-E3 Ligase) in vitro.

In Vitro Ubiquitination: This assay confirms that the PROTAC can induce the ubiquitination of

the target protein in the presence of the E3 ligase, E1 and E2 enzymes, and ubiquitin. The

results are typically analyzed by Western blot.

Target Degradation in Cells: Cancer cell lines overexpressing the target protein (e.g., BRD4)

are treated with the PROTAC. The level of the target protein is then measured over time and

at different concentrations using Western blotting or In-Cell Western assays to determine the

degradation efficiency (DC50) and kinetics.

Analysis of Downstream Effects: The biological consequence of target protein degradation is

assessed by measuring the levels of downstream signaling molecules. For BRD4, this would

involve quantifying the mRNA and protein levels of c-MYC.

Phenotypic Assays: The therapeutic potential of the PROTAC is evaluated by conducting

cell-based assays to measure its effect on cell proliferation, viability, and apoptosis.

Conclusion
Thalidomide-amido-PEG2-NH2 hydrochloride is a valuable chemical tool for the

development of PROTACs that recruit the Cereblon E3 ligase. Its structure allows for the

straightforward synthesis of bifunctional molecules capable of inducing the degradation of

specific proteins of interest. The ability to harness the ubiquitin-proteasome system for targeted

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15620498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protein degradation opens up new avenues for therapeutic intervention, particularly for targets

that have been traditionally considered "undruggable" with conventional small molecule

inhibitors. Further research and development of PROTACs utilizing this and similar linkers hold

significant promise for the future of medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15620498?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475452/
https://chembk.com/en/chem/Thalidomide-amido-PEG2-NH2%20hydrochloride
https://www.xcessbio.com/products/m13501
https://www.benchchem.com/product/b15620498#thalidomide-amido-peg2-nh2-hydrochloride-structure-and-properties
https://www.benchchem.com/product/b15620498#thalidomide-amido-peg2-nh2-hydrochloride-structure-and-properties
https://www.benchchem.com/product/b15620498#thalidomide-amido-peg2-nh2-hydrochloride-structure-and-properties
https://www.benchchem.com/product/b15620498#thalidomide-amido-peg2-nh2-hydrochloride-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15620498?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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